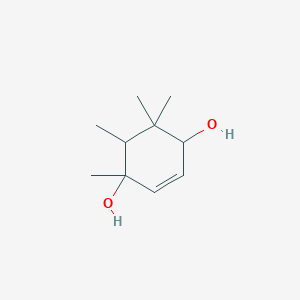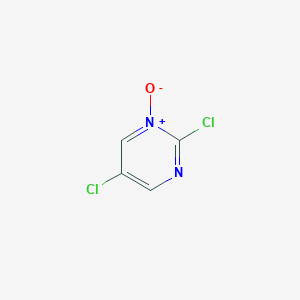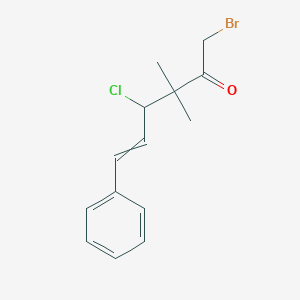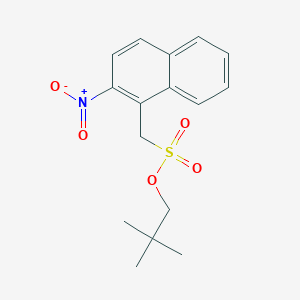
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the following steps:
Análisis De Reacciones Químicas
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can be compared with other similar compounds such as:
2-Nitronaphthalene: This compound lacks the sulfonate and 2,2-dimethylpropyl groups, making it less reactive in certain chemical reactions.
Methanesulfonic Acid: This compound lacks the aromatic naphthalene ring and nitro group, making it less versatile in organic synthesis.
2,2-Dimethylpropyl Methanesulfonate: This compound lacks the nitro group, making it less reactive in redox reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
89841-15-6 |
|---|---|
Fórmula molecular |
C16H19NO5S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate |
InChI |
InChI=1S/C16H19NO5S/c1-16(2,3)11-22-23(20,21)10-14-13-7-5-4-6-12(13)8-9-15(14)17(18)19/h4-9H,10-11H2,1-3H3 |
Clave InChI |
OYTUGZRBPVKJIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COS(=O)(=O)CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


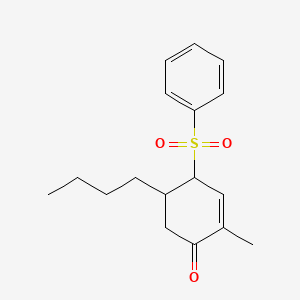


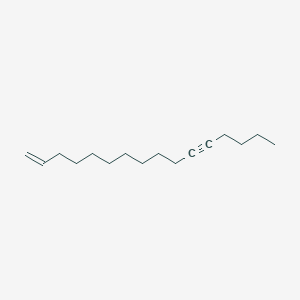
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
